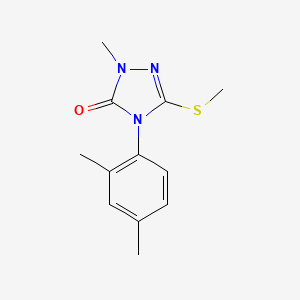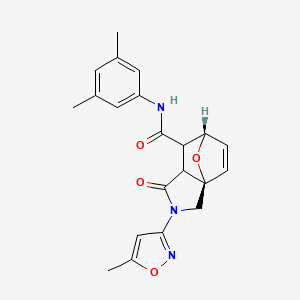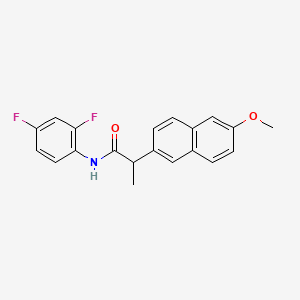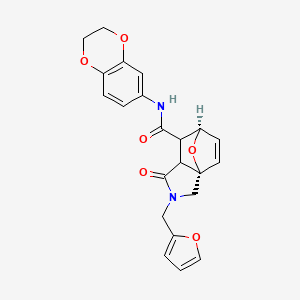![molecular formula C16H11ClN2O B13375274 (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13375274.png)
(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-phenyl-1H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl or chlorophenyl groups.
Reduction: Reduction reactions can target the imidazole ring or the double bond in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-5-[(2-bromophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- (5E)-5-[(2-fluorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- (5E)-5-[(2-methylphenyl)methylidene]-2-phenyl-1H-imidazol-4-one
Uniqueness
Compared to its analogs, (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one exhibits unique properties due to the presence of the chlorine atom. The electronegativity of chlorine can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Propriétés
Formule moléculaire |
C16H11ClN2O |
|---|---|
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
(4E)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-9-5-4-8-12(13)10-14-16(20)19-15(18-14)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)/b14-10+ |
Clé InChI |
RYNDAFGVFYHCIQ-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B13375196.png)
![Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether](/img/structure/B13375213.png)

![2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione](/img/structure/B13375237.png)

![Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate](/img/structure/B13375251.png)
![Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate](/img/structure/B13375255.png)
![1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375260.png)
![2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13375261.png)


![1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine](/img/structure/B13375273.png)
![4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B13375277.png)
